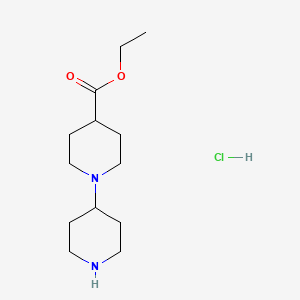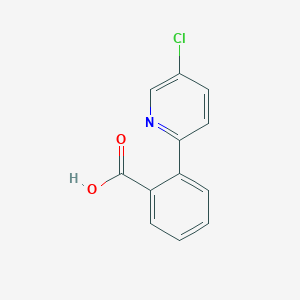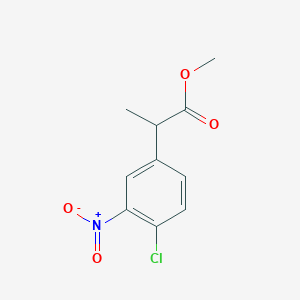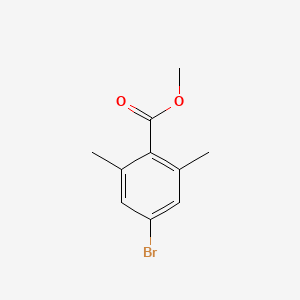
Ethyl 5-propylisoxazole-3-carboxylate
説明
Ethyl 5-propylisoxazole-3-carboxylate is a compound that falls within the broader class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical synthesis processes.
Synthesis Analysis
The synthesis of isoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, showcasing the versatility of isoxazole synthesis . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate demonstrates selective cyclocondensation in its synthesis process . These methods highlight the intricate nature of synthesizing isoxazole derivatives and the importance of reaction conditions in determining the final product.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which significantly influences the compound's chemical behavior. X-ray analysis has been used to determine the structure of related compounds, such as ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, which is an isoxazol-3-(2H)-one rearrangement product . Density functional theory (DFT) calculations have also been employed to study the molecular structure, as seen in the synthesis and analysis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions, which can lead to the formation of different products depending on the reaction conditions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate results in the formation of a carbene, which can be trapped by different nucleophiles . The photolysis process can follow different pathways, such as reversible photoisomerization or loss of carbon dioxide to form a singlet imino-carbene . These reactions are crucial for understanding the reactivity and potential applications of isoxazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Photophysical studies of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have shown that they exhibit fluorescence, which may be due to dual emission from different excited states . These properties are essential for the potential use of isoxazole derivatives as sensitizers in photo-oxidation reactions or other applications that require specific photophysical characteristics.
科学的研究の応用
Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, related to Ethyl 5-propylisoxazole-3-carboxylate, have been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This process involves N-acylation with phthalimidylamino acids and subsequent photo-irradiation, providing a pathway to diverse oxazole derivatives (Cox, Prager, Svensson, & Taylor, 2003).
Development of Biomimetic Synthesis Techniques
Studies have explored the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound closely related to Ethyl 5-propylisoxazole-3-carboxylate. This synthesis forms a basis for the biomimetic creation of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Photochemical Studies and Pathway Exploration
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been the subject of photochemical studies. These studies explore different photolytic pathways, including reversible photoisomerization and carbon dioxide loss, leading to insights into the behavior of similar compounds like Ethyl 5-propylisoxazole-3-carboxylate (Ang & Prager, 1992).
Synthesis of Peptides
The reaction of carboxylates with isoxazolium salts, such as those related to Ethyl 5-propylisoxazole-3-carboxylate, provides a method for the synthesis of peptides. This process is valuable for generating specific peptide compounds under mild conditions, contributing significantly to peptide chemistry (Woodward, Olofson, & Mayer, 1966).
Photolysis Studies for Derivative Formation
Further photolysis studies of compounds like Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different alcohols have revealed the formation of various derivatives. These include methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, providing a foundation for understanding the reactions of similar isoxazole compounds (Ang & Prager, 1992).
Synthesis of Pyrroles, Furans, and Thiophens
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues, showcasing the versatility of these types of isoxazole compounds in creating diverse heterocyclic structures. This synthesis process is significant for the development of various organic compounds (Prager & Williams, 1996).
Exploring Central Nervous System Active Compounds
Research involving Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, closely related to Ethyl 5-propylisoxazole-3-carboxylate, has led to the creation of various compounds that affect the central nervous system. These compounds have been explored for their potential neurological effects, contributing to the understanding of neuroactive substances (Hung, Janowski, & Prager, 1985).
Immunomodulating Action Studies
The derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, similar in structure to Ethyl 5-propylisoxazole-3-carboxylate, have been synthesized and evaluated for their immunological activities. These studies provide insights into the potential immunomodulating effects of such compounds (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Advancements in Continuous-Flow Synthesis
Photoarylation-Photoisomerization Studies
Ethyl 2-arylisoxazol-5(2H)-ones, closely related to Ethyl 5-propylisoxazole-3-carboxylate, have been synthesized and studied for their photoarylation-photoisomerization properties. These studies contribute to the understanding of the photophysical behavior of such compounds and their potential applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Crystal Structure and DFT Study
A detailed crystal structure and density functional theory (DFT) study of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of pyrazole, offers valuable insights into the physical and chemical properties of similar isoxazole compounds (Zhao & Wang, 2023).
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to Ethyl 5-propylisoxazole-3-carboxylate, havebeen used as precursors in the synthesis of various condensed pyrazoles. These compounds, synthesized through Pd-catalyzed cross-coupling reactions, demonstrate the versatility of such isoxazole derivatives in creating structurally diverse pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Conversion into Imidazopyrimidine and Aminoindole Derivatives
Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been shown to react with chloropyrimidine and chlorobenzoxazole, leading to the formation of imidazopyrimidine and aminoindole derivatives. This demonstrates the potential of Ethyl 5-propylisoxazole-3-carboxylate and its analogs in the synthesis of complex heterocyclic structures (Marjani & Khalafy, 2010).
将来の方向性
The future directions in the research of Ethyl 5-propylisoxazole-3-carboxylate and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
作用機序
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight is 183.20 , which may influence its bioavailability.
Result of Action
Isoxazole derivatives are known to have significant biological interests .
Action Environment
The synthesis of isoxazole derivatives has been performed in the presence of tempo, water, and in open air , suggesting that these factors may play a role in the compound’s synthesis and possibly its action.
特性
IUPAC Name |
ethyl 5-propyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYQHJRGRPPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-propylisoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)






